molecular formula C11H15Cl2N3 B13450117 methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride

methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B13450117
M. Wt: 260.16 g/mol
InChI Key: PBZKOWQMCZGZDP-UHFFFAOYSA-N
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Description

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group attached to the imidazole ring, which is further linked to a methylamine group. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted phenyl derivatives.

Scientific Research Applications

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

N-methyl-1-(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3,(H,13,14);2*1H

InChI Key

PBZKOWQMCZGZDP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(N1)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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